molecular formula C14H16N2O5S B13404218 (4-nitrophenyl)methyl (3S)-3-acetylsulfanylpyrrolidine-1-carboxylate

(4-nitrophenyl)methyl (3S)-3-acetylsulfanylpyrrolidine-1-carboxylate

Cat. No.: B13404218
M. Wt: 324.35 g/mol
InChI Key: LKUXHXGYJUVMNG-ZDUSSCGKSA-N
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Description

(4-nitrophenyl)methyl (3S)-3-acetylsulfanylpyrrolidine-1-carboxylate is an organic compound with a complex structure that includes a nitrophenyl group, a pyrrolidine ring, and an acetylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-nitrophenyl)methyl (3S)-3-acetylsulfanylpyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Acetylsulfanyl Group: The acetylsulfanyl group can be introduced via a nucleophilic substitution reaction using an acetylsulfanyl halide.

    Attachment of the Nitrophenyl Group: The nitrophenyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura coupling, using a nitrophenyl boronic acid and a halogenated intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(4-nitrophenyl)methyl (3S)-3-acetylsulfanylpyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to form amino derivatives.

    Substitution: The acetylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-nitrophenyl)methyl (3S)-3-acetylsulfanylpyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (4-nitrophenyl)methyl (3S)-3-acetylsulfanylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the acetylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4-nitrophenyl)methyl (3S)-3-acetylsulfanylpyrrolidine-1-carboxylate: shares similarities with other nitrophenyl-containing compounds and pyrrolidine derivatives.

    This compound: can be compared to compounds such as this compound and this compound.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C14H16N2O5S

Molecular Weight

324.35 g/mol

IUPAC Name

(4-nitrophenyl)methyl (3S)-3-acetylsulfanylpyrrolidine-1-carboxylate

InChI

InChI=1S/C14H16N2O5S/c1-10(17)22-13-6-7-15(8-13)14(18)21-9-11-2-4-12(5-3-11)16(19)20/h2-5,13H,6-9H2,1H3/t13-/m0/s1

InChI Key

LKUXHXGYJUVMNG-ZDUSSCGKSA-N

Isomeric SMILES

CC(=O)S[C@H]1CCN(C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC(=O)SC1CCN(C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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